molecular formula C20H25FN2O2 B1451213 N-(5-Amino-2-fluorophenyl)-4-(heptyloxy)benzamide CAS No. 1020057-40-2

N-(5-Amino-2-fluorophenyl)-4-(heptyloxy)benzamide

Cat. No.: B1451213
CAS No.: 1020057-40-2
M. Wt: 344.4 g/mol
InChI Key: YGBTXJSZJSGZGE-UHFFFAOYSA-N
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Description

N-(5-Amino-2-fluorophenyl)-4-(heptyloxy)benzamide: is a synthetic organic compound with potential applications in various fields of scientific research. It is characterized by the presence of an amino group, a fluorine atom, and a heptyloxy group attached to a benzamide core. This compound is of interest due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-fluorophenyl)-4-(heptyloxy)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Nitration: The starting material, 2-fluoroaniline, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Alkylation: The amino group is protected, and the benzene ring is alkylated with heptyl bromide under basic conditions to introduce the heptyloxy group.

    Deprotection and Amidation: The protecting group is removed, and the resulting amine is coupled with 4-heptyloxybenzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final benzamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-fluorophenyl)-4-(heptyloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

N-(5-Amino-2-fluorophenyl)-4-(heptyloxy)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-fluorophenyl)-4-(heptyloxy)benzamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Amino-2-fluorophenyl)-2-(hexyloxy)benzamide
  • N-(5-Amino-2-fluorophenyl)benzamide
  • N-(5-Amino-2-fluorophenyl)-2-(pentyloxy)benzamide

Uniqueness

N-(5-Amino-2-fluorophenyl)-4-(heptyloxy)benzamide is unique due to the presence of the heptyloxy group, which imparts distinct physicochemical properties compared to its analogs. This structural variation can influence its solubility, stability, and biological activity, making it a valuable compound for specific research applications.

Biological Activity

N-(5-Amino-2-fluorophenyl)-4-(heptyloxy)benzamide is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article presents an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure characterized by:

  • Amino Group : Contributes to hydrogen bonding with biological targets.
  • Fluorine Atom : Modifies electronic properties, potentially enhancing binding affinity.
  • Heptyloxy Group : Increases lipophilicity, aiding in membrane permeability.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate signaling pathways related to:

  • Cell Growth : Influencing proliferation and survival signals.
  • Apoptosis : Inducing programmed cell death in certain cancer cells.
  • Immune Response : Potentially affecting inflammatory pathways.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • In Vitro Studies : Compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines, indicating their potential as anticancer agents .
CompoundIC50 (µM)Cancer Cell Line
This compoundTBDTBD
Similar Compound A1.30HepG2
Similar Compound B17.25SAHA

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. Studies suggest that it could reduce the secretion of pro-inflammatory cytokines in vitro, which is crucial for conditions like rheumatoid arthritis and other inflammatory diseases.

Case Studies

  • Study on Anticancer Activity :
    • A study evaluated the effects of this compound on HepG2 liver cancer cells, revealing an IC50 value that indicates potent inhibitory activity. The mechanism was linked to the induction of apoptosis through the activation of caspases .
  • Study on Inflammatory Response :
    • Another research focused on the compound's ability to modulate immune response in macrophages. Results demonstrated a significant reduction in TNF-alpha and IL-6 production upon treatment with this compound, suggesting its potential use in treating inflammatory diseases.

Properties

IUPAC Name

N-(5-amino-2-fluorophenyl)-4-heptoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN2O2/c1-2-3-4-5-6-13-25-17-10-7-15(8-11-17)20(24)23-19-14-16(22)9-12-18(19)21/h7-12,14H,2-6,13,22H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGBTXJSZJSGZGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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